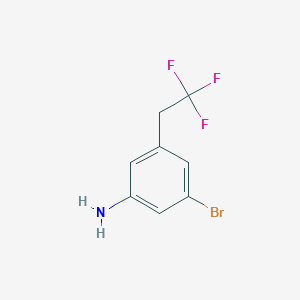![molecular formula C10H16O3 B12981895 rel-(1R,5S,6r)-tert-Butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12981895.png)
rel-(1R,5S,6r)-tert-Butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(1R,5S,6r)-tert-Butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate: is a bicyclic compound featuring a tert-butyl ester group
Preparation Methods
The synthesis of rel-(1R,5S,6r)-tert-Butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, which include a precursor bicyclic compound and tert-butyl alcohol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the esterification process.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
rel-(1R,5S,6r)-tert-Butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different functionalized derivatives.
Scientific Research Applications
rel-(1R,5S,6r)-tert-Butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rel-(1R,5S,6r)-tert-Butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
rel-(1R,5S,6r)-tert-Butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate can be compared with similar compounds such as:
- rel-(1R,5S,6r)-Methyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride
- methyl rel-(1R,3s,5S)-6-oxabicyclo[3.1.0]hexane-3-carboxylate
- ethyl (1S,5R,6S)-rel-2-oxobicyclo[3.1.0]hexane-6-carboxylate
These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C10H16O3 |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
tert-butyl (1S,5R)-3-oxabicyclo[3.1.0]hexane-6-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-10(2,3)13-9(11)8-6-4-12-5-7(6)8/h6-8H,4-5H2,1-3H3/t6-,7+,8? |
InChI Key |
MRSGFWKNPDESOU-DHBOJHSNSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C1[C@H]2[C@@H]1COC2 |
Canonical SMILES |
CC(C)(C)OC(=O)C1C2C1COC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Fluoro-2,2-dimethyl-8-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12981813.png)
![6'-Bromospiro[cyclopropane-1,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one](/img/structure/B12981833.png)
![2-Bromo-5,6-difluorobenzo[d]thiazole](/img/structure/B12981835.png)
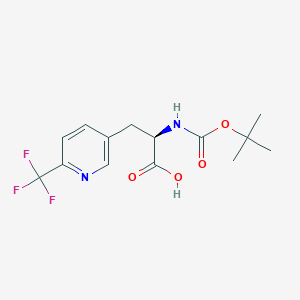
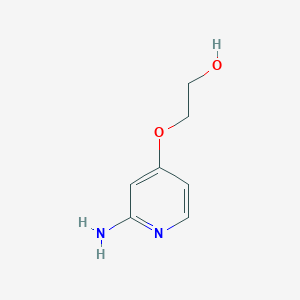

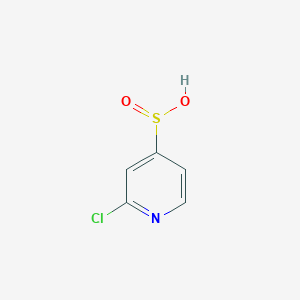
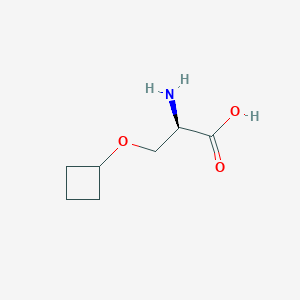
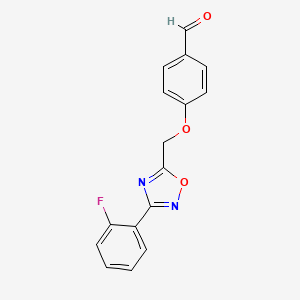
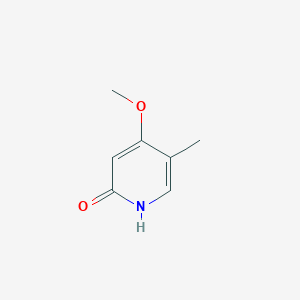
![8,9,10,11,12,13,14,15-Octahydro-3,7-nitrilo-7H-pyrido[4,3-b][1,4,9,11]oxatriazacyclooctadecin-2(1H)-one](/img/structure/B12981899.png)
![trisodium;(4R,5S,6R)-2-[[(4R,5S)-4-carboxylato-6-[(1R)-1,2-dihydroxyethyl]-5-oxido-2-oxo-1,3,2lambda5-dioxastibinan-2-yl]oxy]-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2lambda5-dioxastibinane-4-carboxylate](/img/structure/B12981909.png)
![(1S,4S)-7-Fluoro-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B12981917.png)
